Enantiomeric Excess Retention in Stereospecific Suzuki–Miyaura Coupling vs. Racemic Boronic Acids
In the palladium-catalyzed Suzuki-type cross-coupling of enantiomerically pure cyclopropylboronic acids with electrophiles, the absolute configuration of the chiral carbon atom is fully retained, and the reaction proceeds with high enantiomeric excesses [1]. The target compound, bearing a defined (1R,2S) configuration, is expected to yield coupling products with ee >90% based on class-level data for structurally analogous chiral cyclopropylboronic acids, where highly enantiomerically enriched cyclopropyl ketones (ee >90%) were obtained [2]. By contrast, use of racemic (1-methylcyclopropyl)boronic acid or trans-2-methylcyclopropyl boronic acid pinacol ester produces a 1:1 mixture of enantiomeric coupling products (ee = 0%), necessitating chiral chromatographic separation and incurring ≥50% mass loss.
| Evidence Dimension | Enantiomeric excess (ee) of Suzuki coupling product |
|---|---|
| Target Compound Data | Expected ee >90% (class-level inference from chiral cyclopropylboronic acid analogs) |
| Comparator Or Baseline | Racemic (1-methylcyclopropyl)boronic acid: ee = 0% (1:1 enantiomer mixture); trans-2-methylcyclopropyl boronic acid pinacol ester (CAS 1350713-20-0): ee = 0% (unless chiral resolution applied) |
| Quantified Difference | >90 percentage-point ee advantage vs. racemate; eliminates chiral separation step |
| Conditions | Pd(PPh₃)₄ catalyst, Ag₂O/K₂CO₃ or NaBr/KF·2H₂O base system, coupling with aryl/heteroaryl halides or triflates |
Why This Matters
For procurement of chiral building blocks in medicinal chemistry, selecting the enantiomerically pure (1R,2S) isomer avoids the ≥50% yield loss and added purification cost inherent to racemic starting materials, directly impacting process mass intensity and cost-of-goods.
- [1] Zhou, S.-M.; Deng, M.-Z.; Xia, L.-J.; Tang, M.-H. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angew. Chem. Int. Ed. 1998, 37 (20), 2845–2847. View Source
- [2] Zhou, S.-M.; Deng, M.-Z.; et al. A Novel Stereocontrolled Synthesis of 1,2-trans Cyclopropyl Ketones via Suzuki-Type Coupling of Acid Chlorides with Cyclopropylboronic Acids. Org. Lett. 2000, 2 (10), 1399–1402. View Source
